3-Amino-2-hydroxyhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGOYXLBOWNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereocontrolled Synthesis and Advanced Methodologies for 3 Amino 2 Hydroxyhexanoic Acid
Chiral Pool Strategies in the Enantioselective Synthesis of 3-Amino-2-hydroxyhexanoic Acid Stereoisomers
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comsemanticscholar.org This method leverages the inherent chirality of these molecules to construct complex target molecules with specific stereochemistry. mdpi.comsemanticscholar.org Common chiral pool sources include carbohydrates, amino acids, and terpenes. mdpi.comsemanticscholar.org
Derivation from Monosaccharide Precursors (e.g., D-Glucose)
Monosaccharides, such as D-glucose, are versatile chiral building blocks for the synthesis of various complex molecules, including non-proteinogenic amino acids like this compound. nih.govnih.govelsevierpure.com The multiple stereocenters present in these sugars provide a robust scaffold for introducing new chiral centers with high stereocontrol. nih.govnih.gov
A common strategy involves the selective manipulation of the functional groups at different carbon atoms of the glucose molecule. For instance, the synthesis of (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), an analog of this compound, has been demonstrated starting from D-glucose. nih.govnih.gov This process involves a directed manipulation of the functional groups at the C3 and C4 positions of the glucose ring. nih.govnih.gov
The synthesis can be initiated by converting D-glucose into a pentodialdo-1,4-furanose derivative. nih.gov Subsequent Wittig olefination followed by catalytic hydrogenation can be employed to introduce the desired alkyl chain. nih.gov The amino and hydroxyl functionalities can then be installed through a series of stereocontrolled reactions, ultimately leading to the target amino acid. nih.gov The use of D-glucose as a starting material allows for the synthesis of specific enantiomers of the target molecule. nih.govnih.gov
Table 1: Key Steps in the Synthesis of an AHDA Analog from D-Glucose nih.gov
| Step | Reaction | Reagents and Conditions | Outcome |
| 1 | Conversion of D-glucose | Multiple steps | 3-O-benzyl-1,2-O-isopropylidene-β-L-arabino-pentodialdo-1,4-furanose |
| 2 | Wittig Olefination | n-hexyltriphenylphosphonium bromide, t-BuOK | Introduction of the hexyl side chain |
| 3 | Catalytic Hydrogenation | 10% Pd/C, H₂ | Reduction of the double bond |
| 4 | Functional Group Interconversion | Multiple steps | Installation of azido (B1232118) and final reduction to amino group |
| 5 | Deprotection | 10% Pd/C, H₂ in methanol (B129727) | Cleavage of benzyl (B1604629) ether and reduction of azide (B81097) to yield the final product |
Transformation of α-Amino Acid Scaffolds (e.g., L-Aspartic Acid, L-Glutamic Acid, L-Serine)
α-Amino acids are another valuable class of chiral pool starting materials for the synthesis of more complex amino acids. mdpi.comsemanticscholar.org L-aspartic acid, L-glutamic acid, and L-serine are particularly useful due to their functionalized side chains, which can be elaborated into the desired structures. researchgate.netresearchgate.net
For instance, enantiopure (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids have been synthesized from L-aspartic acid. researchgate.net The stereochemistry at the C3 position is retained from the starting L-aspartic acid, while the new stereocenter at C4 is introduced via a diastereoselective alkylation reaction. researchgate.net The choice of alkylating agent, such as diethylzinc (B1219324) or ethylmagnesium bromide, can control the stereochemical outcome of this addition. researchgate.net
Similarly, L-serine can be used as a chiral template. researchgate.net Its hydroxymethyl group can be transformed through various synthetic steps to build the required carbon backbone and introduce the necessary functional groups for this compound. researchgate.net The synthesis of various polyhydroxylated piperidines and other complex nitrogen-containing compounds often utilizes L-serine as the starting point, highlighting its versatility. researchgate.net
Table 2: Diastereoselective Alkylation in the Synthesis of 3-Amino-4-hydroxyhexanoic Acid Derivatives from L-Aspartic Acid researchgate.net
| Starting Material | Alkylating Agent | Major Diastereomer |
| L-aspartic acid derivative | Diethylzinc | (3S,4R)-3-amino-4-hydroxyhexanoic acid derivative |
| L-aspartic acid derivative | Ethylmagnesium bromide | (3S,4S)-3-amino-4-hydroxyhexanoic acid derivative |
Asymmetric Synthetic Approaches to this compound and its Analogues
Beyond the chiral pool approach, several asymmetric synthetic methodologies have been developed to access specific stereoisomers of this compound. These methods often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity.
Diastereoselective and Enantioselective Epoxide Ring-Opening Reactions
The ring-opening of epoxides with nitrogen nucleophiles is a powerful and widely used method for the synthesis of β-amino alcohols. beilstein-journals.orgresearchgate.net The regio- and stereoselectivity of this reaction can be controlled by the substrate, the nucleophile, and the reaction conditions, including the use of catalysts. researchgate.net
In the context of this compound synthesis, a key intermediate is an epoxy-carboxamide derived from trans-2-hexenoic acid. This epoxide can undergo a regioselective ring-opening at the β-position with an azide nucleophile, such as sodium azide. The resulting azido-alcohol can then be reduced to the corresponding amino alcohol, which upon hydrolysis yields the desired this compound. The use of chiral catalysts or resolving agents during the epoxidation or ring-opening step can ensure the enantioselective formation of the desired stereoisomer. The stereochemistry of the epoxide dictates the final stereochemistry of the amino and hydroxyl groups.
Table 3: Example of Epoxide Ring-Opening for Amino Alcohol Synthesis
| Step | Reaction | Reagents and Conditions | Outcome |
| 1 | Epoxidation | m-chloroperbenzoic acid (mCPBA) | Formation of an epoxy-carboxamide |
| 2 | Ring-Opening | Sodium azide (NaN₃) | Regioselective formation of an azido-alcohol |
| 3 | Reduction | Hydrogenation (H₂/Pd-C) or Staudinger reaction (PPh₃/H₂O) | Conversion of the azide to a primary amine |
| 4 | Hydrolysis | Acidic conditions | Formation of (2S,3S)-3-Amino-2-hydroxyhexanoic acid |
Controlled Alkylation and Functionalization Methodologies
Controlled alkylation of a suitable precursor is another key strategy for constructing the carbon skeleton of this compound. This can involve the alkylation of an enolate derived from a chiral glycine (B1666218) equivalent or a related α-amino acid derivative. The use of chiral auxiliaries attached to the nitrogen or carboxyl group can direct the approach of the alkylating agent from a specific face, leading to high diastereoselectivity.
Recent advancements have also focused on visible-light-mediated decarboxylative radical alkylation of glyoxylimines to prepare α-alkylated unnatural amino acid derivatives. sioc-journal.cn This method allows for the introduction of various alkyl groups under mild conditions. sioc-journal.cn
Intramolecular Cycloaddition Reactions for Chiral Induction
Intramolecular cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol. mdpi.comacs.org In the synthesis of acyclic molecules like this compound, this strategy can be employed by using a temporary tether that is later cleaved.
One such approach involves the intramolecular Diels-Alder reaction of an acylnitroso derivative. mdpi.com For example, the synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid was achieved using an eight-step sequence where the key step was a stereospecific intramolecular Diels-Alder reaction. mdpi.com L-proline was used as a chiral auxiliary and a temporary tether to direct both the stereochemistry and regiochemistry of the cycloaddition. mdpi.com After the cycloaddition, the N-O bond is reductively cleaved, and the proline auxiliary is removed by hydrolysis to yield the final amino acid. mdpi.com
Another example is the use of intramolecular 1,3-dipolar cycloadditions of azomethine ylides. acs.org These reactions can be used to create pyrrolidine (B122466) intermediates, which can then be further transformed into the desired amino acid. Chiral induction can be achieved by using a chiral secondary amine in the formation of the azomethine ylide. acs.org
Biocatalytic and Chemoenzymatic Routes to this compound
Biocatalytic and chemoenzymatic approaches offer powerful solutions for constructing complex molecules like β-hydroxy-α-amino acids. These methods are prized for their high stereoselectivity and ability to function under mild reaction conditions, often circumventing the need for complex protecting group strategies required in traditional chemical synthesis. nih.govacs.org A common chemoenzymatic strategy involves the creation of a key intermediate via enzymatic means, which is then chemically elaborated. For instance, the synthesis of (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid, a related amino acid moiety, has been achieved using enzymes like pig liver esterase and mandelonitrile (B1675950) lyase to control the stereocenters. koreascience.kr
Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, represent a particularly efficient strategy. csic.es These cascades can be designed to produce chiral γ-hydroxy-α-amino acids through tandem aldol (B89426) addition and transamination reactions. csic.es For example, a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) can catalyze the enantioselective aldol addition of pyruvate to an aldehyde, forming a chiral 4-hydroxy-2-oxoacid. This intermediate is then enantioselectively aminated by a transaminase to yield the final hydroxy amino acid. csic.es Another approach involves the reductive amination of a keto acid precursor. The synthesis of L-6-hydroxynorleucine, a structural isomer of the target compound, was achieved by the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase, achieving a 98% yield and 99.5% enantiomeric excess (e.e.). researchgate.net These examples highlight the modularity and effectiveness of combining different enzyme classes to build complex chiral molecules.
Enzyme-Mediated Reductive Amination for Chiral Amino Acid Formation
Enzyme-mediated reductive amination is a cornerstone of chiral amino acid synthesis due to the high stereoselectivity and broad substrate specificity of the enzymes involved. nih.gov This process typically uses amino acid dehydrogenases (AADHs) or engineered amine dehydrogenases (AmDHs) to convert a keto acid precursor into a chiral amino acid, using ammonia (B1221849) as the amine source and a cofactor like NADH or NADPH. nih.gov
A significant advantage of this biocatalytic method is the potential for high substrate concentrations and excellent enantioselectivity (>99.5% e.e.). nih.gov To make the process economically viable, cofactor regeneration systems are crucial. A common system pairs the primary dehydrogenase with a second enzyme, such as formate (B1220265) dehydrogenase, which regenerates the consumed NADH. nih.gov
Recent advances have focused on engineering dehydrogenases to accept novel substrates. For example, phenylalanine dehydrogenase from Thermoactinomyces intermedius was engineered to catalyze the reductive amination of 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid, a bulky keto acid, to produce an intermediate for the anti-diabetic drug saxagliptin. Transaminases, which transfer an amino group from a donor molecule to a ketone or aldehyde, also play a vital role. csic.es In one-pot systems, an S-selective transaminase can be used to aminate a 4-hydroxy-2-oxoacid intermediate, which is itself formed by an aldolase (B8822740), demonstrating a powerful tandem enzymatic approach to γ-hydroxy-α-amino acids. csic.es
| Enzyme System | Precursor | Product | Key Features |
| Glutamate Dehydrogenase | 2-Keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine | 98% yield, 99.5% e.e.; requires NADH regeneration. researchgate.net |
| Engineered Phe Dehydrogenase | 2-(3-Hydroxy-1-Adamantyl)-2-Oxoethanoic acid | (S)-N-boc-3-hydroxyadamantylglycine | Demonstrates engineering for bulky substrates. |
| Transaminase (in cascade) | 4-Hydroxy-2-oxoacids | γ-Hydroxy-α-amino acids | Part of a one-pot, two-step cascade with an aldolase. csic.es |
This table summarizes examples of enzyme systems used in reductive amination for producing hydroxy amino acids and related compounds.
Polyketide Synthase (PKS) Engineering for Hydroxyacid and Amino Alcohol Production
Polyketide synthases (PKSs) are large, modular enzymes that build complex carbon chains through repeated condensation of small acyl-CoA units. mdpi.com Their assembly-line mechanism offers remarkable potential for synthetic biology, allowing engineers to create novel molecules by rearranging or modifying PKS modules. nih.gov A typical PKS module contains domains for chain extension (ketosynthase, KS), substrate loading (acyltransferase, AT), and optional reduction (ketoreductase, KR; dehydratase, DH; enoylreductase, ER). mdpi.com
Engineering efforts often focus on exchanging the AT domain to incorporate different extender units (e.g., malonyl-CoA vs. methylmalonyl-CoA), thereby altering the backbone of the final product. google.com For instance, replacing the native AT domain in a PKS with a homolog that incorporates malonyl-CoA instead of methylmalonyl-CoA can switch production from methyl ketones to ethyl ketones. google.com Similarly, the KR domain, which reduces a β-keto group to a β-hydroxyl group, can be inactivated to produce 3-keto acids or swapped to control the stereochemistry of the resulting hydroxyl group. google.comnih.gov
This modular engineering has been used to produce short-chain hydroxy acids and their derivatives. By combining specific PKS modules and a terminating thioesterase (TE) domain, engineered Streptomyces albus strains have produced compounds like 3-hydroxyhexanoic acid and 2-methyl-3-hydroxypentanoic acid. google.com While the direct synthesis of amino alcohols via PKS is less common, the production of functionalized hydroxy acids provides a key scaffold that can be subsequently aminated through chemical or further biocatalytic steps. nih.gov
| Engineered PKS System | Key Modification | Precursors | Product Example |
| Hybrid LipPks1 + TE | AT domain swap | n-Butyryl-CoA, Malonyl-CoA | 3-Hydroxyhexanoic acid google.com |
| Hybrid LipPks1 + TE | Original LipPks1 domains | n-Butyryl-CoA, Methylmalonyl-CoA | 2,4-Dimethyl-3-hydroxypentanoic acid google.com |
| Chemoenzymatic Route | Isolated KR domain | β-keto-diketide thioester | β-hydroxy-diketide nih.gov |
This table illustrates how PKS engineering, including domain swapping and the use of isolated domains, can generate various hydroxy acids.
Hydroxylase-Catalyzed Regioselective and Stereoselective Functionalization
The direct and selective functionalization of C-H bonds is a significant goal in synthesis. mdpi.com Hydroxylase enzymes, particularly Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs), offer a biological solution, catalyzing the hydroxylation of amino acids with high regioselectivity and stereoselectivity. mdpi.comasm.org This approach is advantageous as it can form the desired stereocenter on a pre-existing amino acid backbone in an irreversible reaction, overcoming equilibrium limitations seen in other enzymatic methods like those using aldolases. asm.org
While the library of characterized hydroxylases is still growing, several have been identified that are active on free amino acids. asm.orgnih.gov For example, a novel hydroxylase from Sulfobacillus thermotolerans (AEP14369) was found to catalyze the threo-β-selective hydroxylation of L-histidine and L-glutamine, producing over 20 g/L of the corresponding β-hydroxy-α-amino acids in whole-cell bioconversions. nih.gov Another 2-OGDD from Kutzneria albida (KaPH1) demonstrated the ability to hydroxylate L-proline and the aliphatic amino acid L-isoleucine. nih.govnih.gov
The application of these enzymes provides a direct route to β-hydroxy-α-amino acids. By identifying or engineering a hydroxylase with activity towards an N-protected hexanoic acid derivative or a related amino acid precursor, a highly selective synthesis of this compound could be achieved. This biocatalytic C-H oxidation represents a modern and efficient alternative to traditional multi-step chemical syntheses. mdpi.com
| Enzyme | Source Organism | Substrate(s) | Product(s) |
| AEP14369 (2-OGDD) | Sulfobacillus thermotolerans | L-Histidine, L-Glutamine | L-threo-β-hydroxy-His, L-threo-β-hydroxy-Gln nih.gov |
| KaPH1 (2-OGDD) | Kutzneria albida | L-Proline, L-Isoleucine | trans-4-hydroxy-L-proline, 4-hydroxyisoleucine (B15566) nih.govnih.gov |
| VioC (Arginine hydroxylase) | Streptomyces vinaceus | L-Arginine | 3-Hydroxy-arginine mdpi.com |
This table provides examples of recently characterized hydroxylases and their activity in the regio- and stereoselective synthesis of hydroxy amino acids.
Protecting Group Chemistry and Deprotection Strategies in this compound Synthesis
In multi-step chemical syntheses of bifunctional molecules like this compound, protecting groups are essential tools to prevent unwanted side reactions. researchgate.net The amine and hydroxyl groups have distinct reactivities, and they must be temporarily masked to allow for selective transformations elsewhere in the molecule. researchgate.net The choice of protecting groups is governed by their stability under various reaction conditions and the ability to remove them selectively without affecting other parts of the molecule, a concept known as orthogonal protection. nih.gov
Amine Protection: The nucleophilic amino group is commonly protected as a carbamate.
Boc (tert-butyloxycarbonyl): This is a widely used group, stable to basic and nucleophilic conditions but easily removed with mild acid, such as trifluoroacetic acid (TFA). csic.esnih.gov
Cbz (carbobenzoxy): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenolysis, a mild reduction method. csic.es
Fmoc (9-fluorenylmethoxycarbonyl): This group is notable for its lability under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups. csic.es
SES (2-(trimethylsilyl)ethanesulfonyl): This sulfonamide-based group offers high stability across a broad range of conditions but can be removed under specific, relatively mild conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).
Hydroxyl Protection: The hydroxyl group is often protected as an ether or a silyl (B83357) ether.
Benzyl (Bn) ether: Introduced under basic conditions, the Bn group is robust and can be removed by hydrogenolysis, often concurrently with a Cbz group.
Silyl ethers (e.g., TBDMS, TBDPS): These groups vary in steric bulk and stability. They are typically stable to a wide range of non-acidic and non-fluoride conditions and are removed using a fluoride source like TBAF.
The successful synthesis of this compound relies on a carefully planned sequence of protection and deprotection steps. For example, a synthetic route might begin with the protection of the amino group as a Boc derivative, followed by reactions to construct the carbon skeleton and introduce the hydroxyl group, which might itself be protected as a silyl ether. Finally, sequential or global deprotection using acidic conditions for the Boc group and fluoride for the silyl ether would reveal the target molecule.
| Protecting Group | Functional Group Protected | Common Deprotection Reagent(s) | Deprotection Condition |
| Boc | Amine | Trifluoroacetic Acid (TFA) | Mild Acid nih.gov |
| Cbz | Amine | H₂, Pd/C | Catalytic Hydrogenolysis csic.es |
| Fmoc | Amine | Piperidine | Mild Base csic.es |
| SES | Amine | Tetrabutylammonium fluoride (TBAF) | Fluoride Source |
| Benzyl (Bn) | Hydroxyl | H₂, Pd/C | Catalytic Hydrogenolysis |
| TBDMS/TBDPS | Hydroxyl | Tetrabutylammonium fluoride (TBAF) | Fluoride Source |
This table outlines common protecting groups for amine and hydroxyl functionalities and their corresponding deprotection methods relevant to the synthesis of hydroxy amino acids.
Natural Occurrence, Isolation, and Biosynthetic Pathways of 3 Amino 2 Hydroxyhexanoic Acid
Discovery and Elucidation in Marine and Terrestrial Organisms
Initial discoveries have pinpointed the existence of 3-Amino-2-hydroxyhexanoic acid and its derivatives in the marine environment, with cyanobacteria being the principal producers.
Research into the chemical constituents of cyanobacteria has led to the identification of a variety of unique amino acids integrated into larger peptide structures. While this compound itself has not been isolated as a free compound, a chlorinated derivative has been characterized as a component of microginins, a class of linear peptides produced by a cultured strain of Microcystis aeruginosa. The presence of a 3-amino-2-hydroxyacyl moiety is a defining feature of these peptides.
Similarly, various species of the marine cyanobacterium Lyngbya are prolific producers of bioactive peptides that incorporate structurally related, yet distinct, amino acids. For instance, compounds such as 3-amino-2-methylhexanoic acid and 2,2-dimethyl-3-hydroxyhexanoic acid have been isolated from different Lyngbya species. nih.govsi.edunih.gov These findings highlight the biosynthetic versatility of these organisms in modifying the hexanoic acid backbone.
| Organism | Compound/Derivative | Peptide Class |
|---|---|---|
| Microcystis aeruginosa | Dichlorinated this compound | Microginin |
| Lyngbya spp. | 3-Amino-2-methylhexanoic acid | Ulongamides, Lyngbyastatin 3 |
| Lyngbya spp. | 2,2-Dimethyl-3-hydroxyhexanoic acid | Palmyramide A, Homodolastatin 16 |
Despite investigations into the chemical profiles of various plant species, there is currently no direct scientific evidence to confirm the natural occurrence of this compound in Crotalaria juncea or Kobutorisou (Polygonum tinctorium).
Studies on Crotalaria juncea have led to the isolation of a different, structurally isomeric amino acid, 2-amino-5-hydroxyhexanoic acid, from its seeds. nih.govresearchgate.net However, this compound differs in the positions of the amino and hydroxyl groups on the hexanoic acid chain. Extensive searches of scientific literature did not yield any reports of this compound being isolated from or identified in either Crotalaria juncea or Kobutorisou.
Comprehensive metabolomic analyses of mammalian biological samples, such as blood, urine, and tissues, have yet to specifically identify the presence of this compound. While these studies routinely detect a wide array of amino acids and their metabolites, this particular compound has not been reported as an endogenous metabolite in mammals based on available scientific literature. Its absence in these studies suggests that it is either not a common product of mammalian metabolism or exists at concentrations below the detection limits of current analytical techniques.
Putative Biosynthetic Routes and Enzymatic Mechanisms
The biosynthesis of this compound has not been fully elucidated. However, by examining the synthesis of structurally similar compounds in cyanobacteria, a plausible biosynthetic pathway can be proposed.
The biosynthesis of complex non-proteinogenic amino acids in cyanobacteria often involves a combination of pathways, including those for amino acid and polyketide synthesis. A strong model for the biosynthesis of this compound can be inferred from the study of the more complex β-amino acid, 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu), a component of pahayokolides produced by a Lyngbya species.
Isotope labeling studies have shown that the biosynthesis of Athmu starts with a leucine (B10760876) or α-keto isocaproic acid (the corresponding α-keto acid of leucine) starter unit. This initial building block is then extended through the addition of three acetate (B1210297) units via a polyketide synthase-like mechanism.
By analogy, it is hypothesized that the biosynthesis of this compound likely begins with a similar precursor derived from the leucine metabolic pathway. The six-carbon backbone of hexanoic acid could be formed from the condensation of a starter unit, such as isovaleryl-CoA (derived from leucine degradation) or 2-oxoisocaproate, with an acetate-derived malonyl-CoA unit.
| Potential Starter Unit | Origin | Extension Unit | Origin |
|---|---|---|---|
| Leucine / α-Keto isocaproic acid | Amino Acid Metabolism | Acetate | Fatty Acid/Polyketide Synthesis |
| Isovaleryl-CoA | Leucine Degradation | Malonyl-CoA | Fatty Acid/Polyketide Synthesis |
The formation of this compound from a hexanoic acid precursor would necessitate two key enzymatic transformations: a hydroxylation at the C-2 position and an amination at the C-3 position.
The hydroxylation step is likely catalyzed by a hydroxylase enzyme, possibly a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily, which is known to be involved in the hydroxylation of various amino acids and other metabolites. researchgate.netmdpi.com These enzymes utilize molecular oxygen and a co-substrate (2-oxoglutarate) to introduce a hydroxyl group onto the carbon backbone.
The amination at the C-3 position could be accomplished by an aminotransferase. These enzymes catalyze the transfer of an amino group from a donor molecule, such as glutamate (B1630785) or glutamine, to a keto acid acceptor. It is plausible that a keto group is first introduced at the C-3 position of the hexanoic acid intermediate, which is then converted to an amino group by the action of an aminotransferase.
While the specific enzymes responsible for the biosynthesis of this compound have not yet been identified and characterized, the vast enzymatic repertoire of cyanobacteria for modifying amino acids and fatty acids provides a strong foundation for these proposed biosynthetic steps. nih.gov
Recombinant Microorganism Design for Directed Biosynthesis of Amino Acids and Derivatives
The directed biosynthesis of non-proteinogenic amino acids, such as this compound, in recombinant microorganisms is a rapidly advancing field. The synthesis of β-hydroxy-α-amino acids can be achieved through enzymatic reactions, primarily aldol (B89426) condensations and hydroxylation reactions. Genetically engineered microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, serve as robust platforms for producing these valuable compounds.
The general strategy for the biosynthesis of β-hydroxy-α-amino acids involves the enzymatic condensation of glycine (B1666218) with a corresponding aldehyde. In the case of this compound, the precursor aldehyde would be butanal. Key enzymes that can be utilized for this purpose include:
Threonine Aldolases: These enzymes catalyze the reversible aldol addition of glycine to an aldehyde. By overexpressing a suitable threonine aldolase (B8822740) in a microbial host, it is possible to drive the synthesis of the desired β-hydroxy-α-amino acid.
Serine Hydroxymethyltransferase (SHMT): This enzyme is also capable of catalyzing the condensation of glycine with aldehydes to form β-hydroxy-α-amino acids. google.com
Engineered Alanine (B10760859) Racemase: A mutated version of alanine racemase has demonstrated the ability to catalyze the PLP-dependent aldol condensation of glycine with various aldehydes, yielding β-hydroxy-α-amino acids. nih.gov
To enhance the production of this compound in a recombinant host, several metabolic engineering strategies can be employed. These strategies aim to increase the precursor supply, channel metabolic flux towards the target compound, and minimize the formation of competing byproducts.
Table 1: Key Considerations in Recombinant Microorganism Design for this compound Biosynthesis
| Strategy | Description | Key Genes/Enzymes to Engineer |
| Precursor Supply Enhancement | Increase the intracellular pools of glycine and butanal. | Overexpression of genes in the glycine and butanal synthesis pathways. |
| Enzyme Selection and Engineering | Utilize an enzyme with high activity and selectivity for the desired reaction. | Threonine aldolase, Serine hydroxymethyltransferase, Engineered alanine racemase. google.comnih.gov |
| Pathway Optimization | Minimize flux towards competing pathways that consume precursors. | Knockout of genes involved in byproduct formation. |
| Cofactor Engineering | Ensure sufficient supply of necessary cofactors for the biosynthetic enzymes. | Overexpression of genes involved in cofactor (e.g., PLP) biosynthesis. |
| Host Strain Selection | Choose a microbial host with a suitable metabolic background and robustness for industrial fermentation. | E. coli, Corynebacterium glutamicum. |
Metabolic Interconnections and Biological Roles of Analogous Hydroxyamino Acids
While the specific biological roles of this compound are not documented, insights can be gleaned from studying structurally similar hydroxyamino acids. These compounds often act as metabolic intermediates, signaling molecules, or components of larger bioactive molecules.
Integration within Broader Amino Acid and Fatty Acid Metabolic Networks
The structure of this compound, featuring a six-carbon backbone, suggests a potential link to both amino acid and fatty acid metabolism. The biosynthesis of its likely precursor, butanal, can be derived from the catabolism of amino acids such as threonine or from intermediates of fatty acid metabolism.
Hydroxy fatty acids are known intermediates in fatty acid oxidation. nih.gov The presence of a hydroxyl group on the carbon chain of this compound is reminiscent of intermediates in the β-oxidation pathway of fatty acids. This structural similarity suggests that its metabolism could be linked to fatty acid breakdown or synthesis pathways.
Furthermore, the amino group at the 3-position indicates a connection to amino acid metabolism. Transamination reactions, catalyzed by aminotransferases, are fundamental to the synthesis and degradation of amino acids. It is plausible that this compound could be synthesized from a corresponding keto-acid precursor, 3-keto-2-hydroxyhexanoic acid, via a transamination reaction. Conversely, its degradation could involve a transamination to yield the same keto-acid, which could then enter central carbon metabolism.
Cross-Talk and Regulatory Mechanisms with Related Metabolites
The metabolism of amino acids and fatty acids is intricately interconnected and subject to complex regulatory mechanisms. The intracellular concentrations of key metabolites often act as signals that modulate enzyme activity and gene expression, ensuring a balanced metabolic state.
The regulation of non-proteinogenic amino acid metabolism is less understood than that of their proteinogenic counterparts. However, it is likely that the biosynthesis and degradation of this compound would be controlled by the availability of its precursors and the energy status of the cell.
For instance, the enzymes involved in its potential biosynthesis, such as threonine aldolases, are often subject to feedback inhibition by their products or other downstream metabolites. This ensures that the cell does not overproduce the compound when it is not needed.
Table 2: Potential Metabolic Interconnections of this compound
| Interacting Pathway | Potential Connection | Key Metabolites/Enzymes |
| Amino Acid Metabolism | Synthesis via transamination of a keto-acid precursor; Degradation via transamination. | Aminotransferases, Glycine, Butanal |
| Fatty Acid Metabolism | Structural similarity to β-oxidation intermediates; Potential precursor relationship. | Acyl-CoA dehydrogenases, Enoyl-CoA hydratases |
| Central Carbon Metabolism | Degradation products could enter the TCA cycle for energy production. | Pyruvate (B1213749), Acetyl-CoA |
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Amino 2 Hydroxyhexanoic Acid
Chromatographic Separation and Detection Techniques
Chromatography is a fundamental tool for the separation of 3-amino-2-hydroxyhexanoic acid from other components in a mixture. google.com The choice of chromatographic method depends on the specific analytical goal, whether it be quantification, diastereomeric resolution, or analysis within a complex biological sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility. researchgate.net
Derivatization: To make this compound amenable to GC analysis, its polar functional groups (amino and carboxyl) must be derivatized. A common approach involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts the analyte into a more volatile trimethylsilyl (B98337) (TMS) derivative. lipidmaps.org Another method is the formation of tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net
GC Separation and MS Detection: The derivatized amino acid is then introduced into the GC, where it is separated from other compounds based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a non-polar HP-5MS column). lipidmaps.orgresearchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). jst.go.jp For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound. lipidmaps.org
Research Findings: Studies on similar hydroxy fatty acids have established robust GC-MS methods for their quantification in biological fluids. lipidmaps.org For instance, the analysis of 3-hydroxy fatty acids in serum involves extraction, derivatization, and subsequent GC-MS analysis. lipidmaps.org The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. lipidmaps.org
Table 1: Example GC-MS Parameters for Amino Acid Analysis
| Parameter | Value/Condition |
|---|---|
| Column | SLB-5ms, 20 m x 0.18 mm I.D., 0.18 µm |
| Oven Program | 100 °C (1 min), then 35 °C/min to 290 °C (3 min), then 40 °C/min to 360 °C |
| Injector Temp. | 250 °C |
| MSD Interface Temp. | 325 °C |
| Carrier Gas | Helium, 1 mL/min |
| Injection | 0.5 µL, splitless |
| Derivatization | TBDMS derivatization |
Data adapted from a general amino acid analysis method. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Resolution
High-performance liquid chromatography (HPLC) is the premier technique for separating stereoisomers. sigmaaldrich.comphenomenex.com Given that this compound has two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). Separating these diastereomers and enantiomers is essential for determining the stereochemical purity of a sample.
Chiral Stationary Phases (CSPs): The most direct method for separating enantiomers is by using a chiral stationary phase (CSP). sigmaaldrich.com These phases are designed to interact differently with each enantiomer, leading to different retention times. Examples of CSPs include those based on Cinchona alkaloids, which have been shown to be effective for the separation of β-methyl-substituted amino acids. mdpi.com
Diastereomer Separation on Achiral Phases: Diastereomers, unlike enantiomers, have different physical properties and can often be separated on conventional achiral HPLC columns (e.g., silica (B1680970) gel or C18). nih.gov In some cases, derivatization with a chiral reagent can be used to convert enantiomers into diastereomers, which can then be separated on an achiral phase. mdpi.com
Research Findings: The separation of diastereomeric amides and esters by HPLC on silica gel has been successfully demonstrated for various chiral molecules. nih.gov For amino acids, ion-exchange chromatography using zwitterionic CSPs has shown excellent performance in polar ionic modes. mdpi.com The composition of the mobile phase, including the type and concentration of additives, plays a critical role in achieving optimal separation. mdpi.com
Table 2: HPLC Separation Strategies for Stereoisomers
| Strategy | Description |
|---|---|
| Direct Enantiomeric Separation | Utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. |
| Indirect Enantiomeric Separation | Involves derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. |
| Diastereomeric Separation | Separation of diastereomers is often achievable on standard achiral HPLC columns due to their different physical properties. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. lipidmaps.orgnih.gov This makes it an ideal technique for analyzing this compound in complex biological matrices. mdpi.com
Reversed-Phase and HILIC Chromatography: For the separation of polar compounds like amino acids, reversed-phase (RP) HPLC is commonly used, often with derivatization to improve retention and chromatographic peak shape. mdpi.com Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be employed for the analysis of underivatized amino acids. researchgate.net
MS Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI allows for the gentle ionization of the analyte, preserving its molecular structure. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. mdpi.comnih.gov
Research Findings: LC-MS methods have been developed for the analysis of various amino acids and their metabolites in biological samples. mdpi.comnih.gov For instance, an LC-MS/MS method for the quantitation of 3-hydroxypentanoic acid in human plasma has been validated, demonstrating the technique's utility for clinical research. nih.gov The use of a C18 column with a gradient elution of formic acid in water and methanol (B129727) has proven effective for separating such analytes. nih.gov
Spectroscopic Characterization for Structural and Stereochemical Assignment
Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound. researchgate.netlipidmaps.orgnih.govambeed.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear magnetic resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structures. researchgate.netlipidmaps.orgnih.govambeed.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the connectivity and spatial arrangement of atoms within the this compound molecule.
1D NMR (¹H and ¹³C):
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. azooptics.com The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, often leading to better resolution. azooptics.com
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of ions. researchgate.netlipidmaps.orgnih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. wiley-vch.de
Fragmentation of Amino Acids: The fragmentation of protonated amino acids in the gas phase often involves characteristic losses, such as the neutral loss of water (H₂O) and carbon monoxide (CO). nih.gov The specific fragmentation pathway depends on the structure of the amino acid and the site of protonation or deprotonation. nih.govunito.it
Interpreting MS/MS Spectra: By analyzing the masses of the fragment ions, it is possible to deduce the structure of the precursor ion. For peptides and amino acids, the fragmentation patterns can reveal the sequence of amino acid residues and information about their side chains. sepscience.com
Research Findings: Studies on the tandem mass spectrometry of various amino acids have shown that distinctive fragmentation processes are observed depending on the molecular structure and the charge state of the ion. nih.govunito.it For example, the fragmentation of protonated aliphatic α-amino acids commonly results in the cumulative loss of H₂O and CO. nih.gov Analysis of these fragmentation pathways provides valuable information for the structural identification of unknown amino acids.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. For molecules like this compound, which may not possess a strong intrinsic chromophore in the accessible UV-Vis region, derivatization with a suitable chromophoric group is often necessary to apply the CD exciton (B1674681) chirality method. nih.govnih.govacs.org
The CD exciton chirality method is a particularly robust approach for elucidating the absolute stereochemistry of vicinal amino alcohols, such as this compound. nih.govnih.gov This method involves introducing two chromophores onto the amino and hydroxyl groups. The spatial interaction between the electric transition dipoles of these chromophores results in a characteristic split CD spectrum, known as a Cotton effect. The sign of this Cotton effect (positive or negative) is directly correlated to the absolute configuration of the stereocenters. nih.govnih.govacs.org
For instance, by derivatizing the amino and hydroxyl groups of this compound with a chromophore like 7-diethylaminocoumarin-3-carboxylate, a bischromophoric derivative is formed. nih.govnih.gov The through-space interaction of the coumarin (B35378) moieties generates a CD exciton couplet. A positive exciton couplet (positive first Cotton effect at longer wavelength and negative second Cotton effect at shorter wavelength) would indicate one absolute configuration (e.g., 2S,3R), while a negative couplet would indicate the opposite (e.g., 2R,3S). nih.govacs.org The interpretation of the CD spectrum is often supported by conformational analysis using NMR spectroscopy and molecular modeling to determine the preferred conformation of the derivatized molecule in solution. nih.govacs.orgresearchgate.net
The combination of experimental CD data with computational methods, such as time-dependent density functional theory (TDDFT), further enhances the reliability of the stereochemical assignment. By calculating the theoretical CD spectrum for a specific enantiomer and comparing it with the experimental spectrum, the absolute configuration can be unequivocally established.
Table 1: Representative Data for Absolute Configuration Determination of a β-Hydroxy-α-amino Acid Derivative using the CD Exciton Chirality Method
| Stereoisomer | Derivatizing Agent | Observed CD Spectrum (Sign of Cotton Effect) | Inferred Absolute Configuration |
| Isomer A | 7-diethylaminocoumarin-3-carboxylate | Positive Exciton Couplet | (2S, 3R) |
| Isomer B | 7-diethylaminocoumarin-3-carboxylate | Negative Exciton Couplet | (2R, 3S) |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a crucial step in the analysis of polar and non-volatile compounds like this compound, particularly for gas chromatography (GC) and for enhancing detection in liquid chromatography-mass spectrometry (LC-MS). weber.husigmaaldrich.comjfda-online.com These strategies aim to modify the functional groups (amino, hydroxyl, and carboxyl) to increase volatility, improve thermal stability, and enhance ionization efficiency, leading to greater sensitivity and selectivity. weber.husigmaaldrich.comjfda-online.com
Chemical Derivatization for Volatility and Ionization Enhancement (e.g., Silylation, Acylation)
For analysis by gas chromatography-mass spectrometry (GC-MS), the polar nature of this compound necessitates derivatization to make it more volatile and thermally stable. sigmaaldrich.com Silylation and acylation are common and effective derivatization techniques for this purpose. weber.husigmaaldrich.com
Silylation involves the replacement of active hydrogens in the amino, hydroxyl, and carboxyl groups with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. weber.husigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. weber.husigmaaldrich.com The resulting silylated derivative of this compound is significantly more volatile and less prone to thermal degradation in the GC inlet and column. sigmaaldrich.com The mass spectrum of the derivatized compound will exhibit characteristic fragments that can be used for identification and quantification. sigmaaldrich.com
Acylation , often targeting the amino group, can also be employed to enhance volatility and improve chromatographic behavior. weber.hu Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amino and hydroxyl groups to form stable, volatile derivatives. mdpi.com This is often performed in a two-step process where the carboxyl group is first esterified (e.g., with methanol or isopropanol) followed by acylation of the amino and hydroxyl groups. mdpi.com Fluorinated acyl derivatives are particularly advantageous for electron capture detection (ECD) in GC, providing very high sensitivity.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Amino Acids
| Derivatization Technique | Reagent | Target Functional Groups | Key Advantages |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2, -COOH | Forms volatile TMS derivatives |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -OH, -NH2, -COOH | Forms more stable TBDMS derivatives, less moisture sensitive |
| Acylation/Esterification | Pentafluoropropionic anhydride (PFPA) / Isopropanol | -NH2, -OH / -COOH | Highly volatile derivatives, excellent for ECD detection |
Chiral Derivatizing Agents for Enantiomeric Excess Determination (e.g., Marfey's Reagent, L-FDLA)
Determining the enantiomeric excess (e.e.) of this compound is critical, and this is often achieved by derivatization with a chiral derivatizing agent (CDA). nih.govnih.govepa.govnih.gov This process converts the enantiomers into a pair of diastereomers, which can then be separated and quantified using standard achiral chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govnih.gov
Marfey's Reagent , 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a widely used CDA for the analysis of amino acids. nih.govnih.gov It reacts with the primary amino group of this compound under mild basic conditions to form diastereomeric derivatives. nih.gov The L-enantiomer of the CDA will react with the L- and D-enantiomers of the amino acid to form L-L and L-D diastereomers, respectively. These diastereomers have different physical properties and can be separated by RP-HPLC, with their detection typically monitored by UV absorbance at around 340 nm. nih.gov
An advanced version of Marfey's reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) , offers enhanced sensitivity and separation for certain amino acids, particularly when coupled with mass spectrometry. epa.govcsfarmacie.cz The derivatization procedure is similar to that of Marfey's reagent. The resulting diastereomers of L-FDLA-derivatized this compound can be baseline separated by LC-MS, allowing for accurate quantification of each enantiomer even in complex biological matrices. csfarmacie.cz The elution order of the diastereomers is generally consistent, which aids in the assignment of the absolute configuration of the amino acid. epa.gov
Table 3: Representative HPLC-MS Parameters for Chiral Separation using L-FDLA
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 0.2 mL/min |
| Detection | ESI-MS/MS in negative ion mode |
| Expected Elution Order | L-FDLA-L-amino acid derivative before L-FDLA-D-amino acid derivative |
Applications of 3 Amino 2 Hydroxyhexanoic Acid As a Chiral Building Block in Advanced Organic Synthesis
Incorporation into Complex Peptide and Depsipeptide Architectures
The integration of non-proteinogenic amino acids like 3-Amino-2-hydroxyhexanoic acid into peptide backbones is a powerful strategy for developing novel therapeutic agents and understanding biological processes. This section delves into the specific roles and synthetic challenges associated with the incorporation of this unique amino acid into complex peptide and depsipeptide structures.
Role as a Non-Proteinogenic Residue in Biologically Active Natural Products (e.g., Microginin, Lyngbyastatin, Palmyramide)
Non-proteinogenic amino acids are crucial components of many natural products, contributing to their structural diversity and biological potency. While direct evidence for the presence of this compound in microginin, lyngbyastatin, and palmyramide is not explicitly documented in the reviewed literature, these natural products are known to contain structurally similar β-amino-α-hydroxy acid moieties.
For instance, the microginin class of linear peptides is characterized by the presence of a 3-amino-2-hydroxydecanoic acid (Ahda) residue. Similarly, Lyngbyastatin 3, a cyclic depsipeptide, incorporates a (2S,3R)-3-amino-2-methylhexanoic acid (Amha) unit. nih.gov Palmyramide A, another cyclic depsipeptide, features a rare 2,2-dimethyl-3-hydroxyhexanoic acid (Dmhha) unit, which is a hydroxy acid rather than an amino acid. nih.govnih.govacs.org The prevalence of these related structures underscores the importance of the β-amino-α-hydroxy acid scaffold in conferring biological activity to these natural products.
Table 1: Structurally Related Moieties in Natural Products
| Natural Product | Incorporated Moiety | Moiety Type |
|---|---|---|
| Microginin | 3-Amino-2-hydroxydecanoic acid (Ahda) | β-Amino-α-hydroxy acid |
| Lyngbyastatin 3 | (2S,3R)-3-amino-2-methylhexanoic acid (Amha) | β-Amino-α-methyl acid |
Influence on Conformation and Ligand-Receptor Interactions in Peptidomimetics
The incorporation of β-amino acids into peptides, creating α,β-peptides, has been shown to modulate their conformation, dynamics, and susceptibility to proteolytic degradation. While specific studies detailing the conformational influence of this compound are limited, the broader class of β-amino acids is known to induce specific secondary structures. These structures can mimic the spatial arrangement of side chains in natural α-peptides, thereby facilitating interactions with biological targets.
The design of receptor-binding α,β-peptides is a sequence-based approach, and the content of β-residues is often kept lower than in other applications to meet the demanding structural requirements for forming a stable receptor-ligand complex. The introduction of conformational constraints through β-amino acids can be a valuable tool in the de novo design of peptidomimetics with specific topographical properties that are crucial for molecular recognition and signal transduction.
Synthetic Strategies for Peptide Bond Formation with Sterically Hindered β-Amino-α-hydroxy Acids
The formation of peptide bonds involving sterically hindered amino acids, such as β-amino-α-hydroxy acids, presents a significant synthetic challenge. The steric bulk around the reacting centers can impede the coupling reaction, leading to low yields and potential side reactions.
Several strategies have been developed to overcome these challenges. These often involve the use of potent coupling reagents and optimized reaction conditions. Research into the synthesis of peptides containing sterically hindered residues is an active area, with a focus on developing efficient and high-yielding protocols. The choice of protecting groups for the hydroxyl and amino functionalities is also critical to ensure compatibility with the coupling conditions and to prevent unwanted side reactions.
Strategic Use in the Total Synthesis of Natural Products and Pharmaceutical Intermediates
The chiral nature of this compound makes it a valuable starting material or intermediate in the total synthesis of complex, biologically active molecules. Its pre-defined stereochemistry can be strategically exploited to control the stereochemical outcome of subsequent reactions.
Precursor to Chiral Segments of Biologically Significant Molecules (e.g., Taxol, Balanol, Bestatin (B1682670), Protease Inhibitors)
While a direct role for this compound as a precursor in the total synthesis of Taxol and Balanol is not explicitly detailed in the surveyed literature, the broader class of α-hydroxy-β-amino acids is of significant importance, particularly for Taxol. The side chain of Taxol is an N-benzoyl-(2R,3S)-3-phenylisoserine moiety, which is an α-hydroxy-β-amino acid. The development of efficient methods for the synthesis of such isoserine side chains has been a key focus in the advancement of Taxol chemistry.
The synthesis of Balanol, a potent protein kinase C inhibitor, involves the construction of a 3-amino-4-hydroxyazepane core. While various synthetic routes have been developed, a direct link to this compound as a starting material is not prominently featured.
In contrast, structures closely related to this compound are found in other important pharmaceutical agents. For instance, Bestatin, an aminopeptidase inhibitor, contains a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety. Furthermore, novel protease inhibitors have been developed that incorporate a 3-amino-2-hydroxy acid scaffold.
Table 2: Relevance of the β-Amino-α-hydroxy Acid Scaffold in Pharmaceuticals
| Molecule | Key Structural Moiety | Therapeutic Area |
|---|---|---|
| Taxol | N-benzoyl-(2R,3S)-3-phenylisoserine | Anticancer |
| Balanol | 3-Amino-4-hydroxyazepane | Protein Kinase C Inhibition |
| Bestatin | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | Aminopeptidase Inhibition |
Versatility in the Construction of Other Hydroxy- and Amino Acid Derivatives
The functional groups present in this compound provide a versatile platform for the synthesis of a variety of other chiral building blocks. The amino and hydroxyl groups can be selectively protected and derivatized to introduce new functionalities.
For example, a related compound, 6-amino-2-hydroxy hexanoic acid, has been used as a synthon for the synthesis of various 6-amino-2-substituted hexanoic acids. researchgate.net This suggests that this compound could similarly serve as a precursor for a range of functionalized amino and hydroxy acid derivatives. The ability to leverage the inherent chirality of this starting material makes it an attractive option for the efficient and stereoselective synthesis of complex molecules, including heterocyclic systems. nih.govresearchgate.net
Chemical and Enzymatic Transformations for Functional Diversification
The bifunctional nature of this compound, possessing both a reactive amino group and a hydroxyl group in a stereodefined arrangement, makes it a versatile scaffold for chemical and enzymatic modifications. These transformations are pivotal in creating a diverse array of derivatives for various applications, including the development of sophisticated molecular tools for biological studies and the generation of compound libraries for drug discovery.
Development of Research Probes and Affinity Labels from this compound Scaffolds
The unique stereochemical architecture of this compound serves as an excellent starting point for the synthesis of specialized research probes and affinity labels. These tools are instrumental in elucidating biological processes by enabling the identification and characterization of protein targets and their binding interactions. The strategic incorporation of reporter groups, such as fluorescent tags, photoactivatable moieties, or affinity handles like biotin, onto the this compound backbone allows for the visualization, covalent trapping, and purification of target proteins.
The synthesis of these probes often involves the selective modification of the amino or hydroxyl groups. For instance, the amino group can be acylated with a linker bearing a terminal alkyne or azide (B81097) for subsequent "click" chemistry, a versatile method for attaching reporter tags. Photoaffinity labels, which form a covalent bond with their target upon photoirradiation, can be introduced by incorporating photoreactive groups like diazirines or benzophenones. While specific examples detailing the synthesis of such probes directly from this compound are not extensively documented in publicly available literature, the principles of probe design are well-established for similar amino acid and β-amino alcohol scaffolds.
Table 1: Functional Moieties for Probe Development on a this compound Scaffold
| Probe Type | Functional Moiety | Attachment Site (Typical) | Purpose |
| Fluorescent Probe | Dansyl chloride, Fluorescein isothiocyanate (FITC) | Amino group | Visualization and quantification of binding events |
| Photoaffinity Label | Diazirine, Benzophenone | Amino or Hydroxyl group (via linker) | Covalent crosslinking to target proteins for identification |
| Affinity Label | Biotin-NHS ester | Amino group | Purification and enrichment of target proteins |
| Clickable Probe | Alkyne or Azide | Amino or Hydroxyl group (via linker) | Bioorthogonal ligation to various reporter tags |
Oxidation, Reduction, and Substitution Reactions for Library Synthesis
The functional groups of this compound provide multiple handles for chemical manipulation, enabling the synthesis of diverse libraries of compounds. These libraries are valuable for screening against biological targets to identify new lead compounds in drug discovery. Key transformations include oxidation, reduction, and substitution reactions.
Oxidation: The secondary hydroxyl group at the C2 position can be oxidized to a ketone, yielding the corresponding 3-amino-2-ketohexanoic acid. This transformation introduces a new reactive carbonyl group, which can be further derivatized, for example, through reductive amination to introduce new substituents. The amino group must be protected prior to oxidation to prevent unwanted side reactions.
Substitution and Acylation: The amino and hydroxyl groups are readily available for a variety of substitution and acylation reactions. N-acylation of the amino group with a diverse set of carboxylic acids or sulfonyl chlorides can be achieved using standard peptide coupling reagents. Similarly, the hydroxyl group can be O-acylated or O-alkylated to introduce further diversity. These reactions are fundamental to combinatorial chemistry approaches for generating large compound libraries based on the this compound scaffold.
Table 2: Exemplary Transformations for Library Synthesis from this compound
| Reaction Type | Functional Group Targeted | Reagents and Conditions (General) | Product Class |
| Oxidation | C2-Hydroxyl | Swern oxidation, Dess-Martin periodinane (with N-protection) | 3-Amino-2-ketohexanoic acid derivatives |
| Reduction | Carboxylic Acid | Borane-tetrahydrofuran complex (BH3·THF) | 3-Aminohexane-1,2-diol derivatives |
| N-Acylation | C3-Amino | R-COOH, EDC, HOBt | N-Acyl-3-amino-2-hydroxyhexanoic acid amides |
| O-Esterification | C2-Hydroxyl | R-COCl, Pyridine | 2-Acyloxy-3-aminohexanoic acid esters |
| Amide Coupling | Carboxylic Acid | R-NH2, HATU, DIPEA | 3-Amino-2-hydroxyhexanamides |
The chemoenzymatic synthesis of derivatives of related β-amino-α-hydroxy acids has been explored, highlighting the potential for enzymatic transformations. For instance, lipases can be employed for the regioselective acylation of the hydroxyl group. mdpi.com Similarly, proteases can catalyze the formation of amide bonds at the carboxyl terminus under specific conditions. nih.gov The use of enzymes in these transformations offers the advantages of high stereoselectivity and mild reaction conditions, which are particularly beneficial when working with complex chiral molecules. While direct enzymatic diversification of this compound is not widely reported, the established methodologies for similar substrates suggest a promising avenue for future research. nih.govnih.gov
Computational and Theoretical Investigations of 3 Amino 2 Hydroxyhexanoic Acid
Molecular Dynamics and Conformational Sampling of 3-Amino-2-hydroxyhexanoic Acid and its Derivatives
Molecular dynamics (MD) simulations and conformational sampling are powerful computational techniques used to explore the dynamic behavior and accessible three-dimensional structures of molecules. For a flexible molecule like this compound, these methods could provide significant insights into its conformational landscape, which is crucial for understanding its biological activity and chemical reactivity.
An MD simulation of this compound would typically involve defining a force field to describe the interatomic forces, solvating the molecule in a box of water to mimic physiological conditions, and then simulating the atomic motions over time by integrating Newton's equations of motion. The resulting trajectory would provide a detailed view of how the molecule moves, flexes, and interacts with its environment.
From these simulations, various properties could be analyzed, including:
Conformational Preferences: Identifying the most stable and frequently adopted shapes of the molecule.
Intramolecular Interactions: Characterizing hydrogen bonds and other non-covalent interactions that stabilize specific conformations.
Solvation Effects: Understanding how the molecule interacts with surrounding water molecules.
Table 1: Hypothetical Data from Conformational Analysis of this compound
| Dihedral Angle | Predominant Conformation(s) | Energy (kcal/mol) | Population (%) |
| C1-C2-C3-N | Gauche (+/-) | - | - |
| C2-C3-C4-C5 | Anti | - | - |
| O2-C2-C3-N | Trans | - | - |
| This table is illustrative and does not contain real data due to the lack of specific studies on this molecule. |
Quantum Chemical Studies of Reaction Mechanisms in its Synthesis and Transformations
Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are employed to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. These calculations can provide detailed information about the energies of reactants, products, and transition states, offering a deeper understanding of reaction pathways and kinetics.
For the synthesis and transformations of this compound, QC studies could be used to:
Model Reaction Pathways: Investigate the step-by-step mechanism of its synthesis, for example, via amino-hydroxylation of a hexanoic acid derivative.
Calculate Activation Energies: Determine the energy barriers for different reaction steps, which can help in optimizing reaction conditions.
Analyze Transition State Geometries: Characterize the structure of the high-energy transition states to understand the critical bond-forming and bond-breaking events.
Table 2: Hypothetical Quantum Chemical Data for a Key Step in the Synthesis of this compound
| Reaction Step | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Product Complex Energy (Hartree) | Activation Energy (kcal/mol) |
| Nucleophilic Attack | - | - | - | - |
| Proton Transfer | - | - | - | - |
| This table is illustrative and does not contain real data due to the lack of specific studies on this molecule. |
In Silico Analysis of Enzyme-Substrate Interactions and Binding Mode Prediction involving this compound
In silico techniques, particularly molecular docking and binding free energy calculations, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as an enzyme. These methods are a cornerstone of modern drug discovery and design.
The process would typically involve:
Molecular Docking: Computationally placing the 3D structure of this compound into the active site of a target enzyme to predict its preferred binding orientation.
Binding Affinity Estimation: Calculating the strength of the interaction between the molecule and the enzyme, often expressed as a binding energy or an inhibition constant (Ki).
Interaction Analysis: Identifying the key amino acid residues in the enzyme's active site that form hydrogen bonds, electrostatic interactions, or van der Waals contacts with the ligand.
Table 3: Hypothetical Binding Mode Prediction for this compound with a Target Enzyme
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Enzyme A | - | Asp120, Arg250, Tyr300 | H-bond, Salt Bridge, Pi-Alkyl |
| This table is illustrative and does not contain real data due to the lack of specific studies on this molecule. |
Q & A
Q. What are the key structural and physicochemical properties of 3-Amino-2-hydroxyhexanoic acid, and how are they experimentally determined?
Answer:
The molecular formula is C₆H₁₃NO₃ (molecular weight: 147.17 g/mol) with the InChI key 1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): Assigns stereochemistry and confirms functional groups (e.g., hydroxy and amino protons).
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies characteristic absorption bands (e.g., -OH stretch at ~3200 cm⁻¹, -NH₂ at ~3350 cm⁻¹).
- X-ray Crystallography: Resolves absolute configuration for stereoisomers (e.g., (2R,3S) vs. (2S,3R)) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer: Based on structurally related compounds (e.g., (2R,3S)-2-Amino-3-hydroxyhexanoic acid):
- Hazard Classification: Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) .
- Handling: Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation of dust.
- Storage: Store in sealed containers at 2–8°C in a dry environment to prevent decomposition .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be assessed, and what challenges arise in stereochemical analysis?
Answer:
- Chiral HPLC: Utilize polysaccharide-based columns (e.g., Chiralpak IA) with UV detection. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid to enhance resolution .
- Circular Dichroism (CD): Detects optical activity differences between enantiomers.
- Challenges:
- Baseline separation of diastereomers (e.g., (2R,3S) vs. (2S,3R)) due to similar polarity.
- Sensitivity limitations in trace enantiomer detection.
Q. What experimental conditions influence the stability of this compound during long-term storage or reaction processes?
Answer: Key factors include:
- pH Sensitivity: Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions via hydrolysis of the hydroxy/amino groups.
- Temperature: Prolonged exposure to >25°C accelerates decomposition; store at ≤8°C .
- Light Exposure: UV light induces racemization; use amber vials for light-sensitive reactions.
Q. How can this compound be functionalized for applications in peptide mimetics or enzyme inhibition studies?
Answer:
- Peptide Coupling: Activate the carboxylic acid group using EDCI/HOBt for amide bond formation with amino acids.
- Protection Strategies:
- Protect the amino group with Boc (di-tert-butyl dicarbonate) and the hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) during multi-step syntheses.
- Biological Assays: Test inhibition kinetics against target enzymes (e.g., serine proteases) using fluorogenic substrates and monitor IC₅₀ values .
Key Methodological Notes
- Contradictions in Data: The CAS number for this compound (166196-05-0) differs from its stereoisomers (e.g., 59286-25-8 for (2R,3S)), necessitating verification of stereochemistry in synthesis .
- Stereochemical Synthesis: Enantioselective routes (e.g., Sharpless epoxidation or enzymatic resolution) are critical for accessing pure isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
